Cas no 2432-11-3 (2,6-Diphenylphenol)

2,6-Diphenylphenol 化学的及び物理的性質
名前と識別子
-
- [1,1':3',1''-Terphenyl]-2'-ol
- 2,6-Diphenylphenol
- 2,5-DIMETHYL-2,5-BIS-(BENZOYLPEROXY)-HEXANE
- 2,6-diphenyl-phenol
- 2,6-Ph2C6H3OH
- 2'-hydroxy[1,1':3',1"]terphenyl
- 2'-Hydroxy-m-terphenyl
- m-Terphenyl-2'-ol
- 2-Hydroxy-m-Terphenyl
- [m-Terphenyl]-2'-ol
- 2,6-diphenyl phenol
- ATGFTMUSEPZNJD-UHFFFAOYSA-N
- LA93W35M96
- 2,6-di-phenylphenol
- 2,6,-Diphenylphenol
- 2,6-di(phenyl)phenol
- ATGFTMUSEPZNJD-UHFFFAOYSA-
- 2,6-Diphenylphenol, 98%
- AC-30727
- (M-TERPHENYL)-2'-OL
- J-015445
- CS-0156488
- NS00009626
- D78169
- InChI=1/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
- 3-PHENYL-[1,1'-BIPHENYL]-2-OL
- EINECS 219-401-9
- UNII-LA93W35M96
- 26353-84-4
- AMY38633
- FT-0610721
- SCHEMBL60283
- DTXSID30947151
- AC8713
- Q20898365
- A817224
- 2432-11-3
- AKOS015918243
- SY009068
- C18H14O
- (1,1':3',1''-TERPHENYL)-2'-OL
- PHENOL, 2,6-DIPHENYL-
- EC 219-401-9
- 2 pound not6-Diphenylphenol
- MFCD00009716
- D2563
- [1,1':3',1''-Terphenyl]-2'-ol; [m-Terphenyl]-2'-ol; 2'-Hydroxy-m-terphenyl
- DB-020253
-
- MDL: MFCD00009716
- インチ: 1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
- InChIKey: ATGFTMUSEPZNJD-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C(=C([H])C([H])=C([H])C=1C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 2051224
計算された属性
- せいみつぶんしりょう: 246.10400
- どういたいしつりょう: 246.104
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 4.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.0572 (rough estimate)
- ゆうかいてん: 101.0 to 104.0 deg-C
- ふってん: 349.31°C (rough estimate)
- フラッシュポイント: 183.2°C
- 屈折率: 1.4700 (estimate)
- PSA: 20.23000
- LogP: 4.72620
- ようかいせい: 不溶性
2,6-Diphenylphenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
2,6-Diphenylphenol 税関データ
- 税関コード:29071990
2,6-Diphenylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227128-5g |
[1,1':3',1''-Terphenyl]-2'-ol |
2432-11-3 | 98% | 5g |
¥87 | 2023-04-14 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0483669467-1g |
2,6-Diphenylphenol |
2432-11-3 | 98% | 1g |
¥ 29.1 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254383A-5 g |
2,6-Diphenylphenol, |
2432-11-3 | 98% | 5g |
¥451.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254383A-5g |
2,6-Diphenylphenol, |
2432-11-3 | 98% | 5g |
¥451.00 | 2023-09-05 | |
TRC | D492230-250mg |
2,6-Diphenylphenol |
2432-11-3 | 250mg |
$ 141.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D910677-100g |
2,6-Diphenylphenol |
2432-11-3 | 95% | 100g |
$290 | 2023-09-03 | |
Aaron | AR003GV4-5g |
[1,1':3',1''-Terphenyl]-2'-ol |
2432-11-3 | 95% | 5g |
$6.00 | 2025-02-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254383-1g |
2,6-Diphenylphenol, |
2432-11-3 | 98% | 1g |
¥150.00 | 2023-09-05 | |
eNovation Chemicals LLC | Y1044687-5g |
[1,1':3',1''-Terphenyl]-2'-ol |
2432-11-3 | 95+% | 5g |
$55 | 2025-02-22 | |
eNovation Chemicals LLC | Y1044687-500g |
[1,1':3',1''-Terphenyl]-2'-ol |
2432-11-3 | 95+% | 500g |
$490 | 2024-06-07 |
2,6-Diphenylphenol サプライヤー
2,6-Diphenylphenol 関連文献
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Shizuka Mei Bautista Maezono,Tej Narayan Poudel,Yong Rok Lee Org. Biomol. Chem. 2017 15 2052
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Ursula J. Williams,David Schneider,Walter L. Dorfner,C?cilia Maichle-M?ssmer,Patrick J. Carroll,Reiner Anwander,Eric J. Schelter Dalton Trans. 2014 43 16197
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Benjamin R. M. Lake,Michael P. Shaver Dalton Trans. 2016 45 15840
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4. A simple synthesis and a structural survey of homoleptic rare earth(III) 2,6-diphenylphenolatesGlen B. Deacon,Tiecheng Feng,Craig M. Forsyth,Alex Gitlits,David C. R. Hockless,Qi Shen,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 2000 961
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Alessia Bacchi,Mauro Carcelli,Tiziana Chiodo,Paolo Pelagatti CrystEngComm 2010 12 4226
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6. Antioxidative properties of phenyl-substituted phenols. Part I. The mechanism of synergism between 4-alkoxy-2,6-diphenylphenols and ββ′disubstituted diethyl sulphidesCornelis R. H. I. de Jonge,Hendrik J. Hageman,Willem G. B. Huysmans,Willem J. Mijs J. Chem. Soc. Perkin Trans. 2 1973 1276
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Kazuhiro Higuchi,Takuhiro Tago,Yusuke Kokubo,Motoki Ito,Masanori Tayu,Shigeo Sugiyama,Tomomi Kawasaki Org. Chem. Front. 2018 5 3219
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Kazuyuki Sato,Graham Sandford,Yukiko Konishi,Niko Yanada,Chisako Toda,Atsushi Tarui,Masaaki Omote Org. Biomol. Chem. 2019 17 2818
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Kazuyuki Sato,Graham Sandford,Yukiko Konishi,Niko Yanada,Chisako Toda,Atsushi Tarui,Masaaki Omote Org. Biomol. Chem. 2019 17 2818
-
Xiang Gao,Jinxin Nie,Xiaojian Chen,Li Zhou,Xiaohua Hou,Hui Zou Polym. Chem. 2021 12 4244
2,6-Diphenylphenolに関する追加情報
Professional Introduction to 2,6-Diphenylphenol (CAS No. 2432-11-3)
2,6-Diphenylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2432-11-3, is a significant organic compound with a molecular structure that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its two phenyl groups attached to a central phenolic ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The molecular formula of 2,6-Diphenylphenol is C14H10O, reflecting its aromatic nature and the presence of an oxygen atom in the phenolic moiety. This structural configuration imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of two phenyl rings enhances its stability and influences its electronic and steric properties, which are critical factors in determining its utility in different chemical processes.
In recent years, 2,6-Diphenylphenol has been the subject of extensive research due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. One of the most notable areas of interest is its role as a precursor in the synthesis of biologically active compounds. Researchers have explored its derivatives as intermediates for drugs targeting various diseases, including inflammatory disorders and infectious diseases. The phenolic hydroxyl group and the aromatic rings provide multiple sites for functionalization, enabling the creation of molecules with tailored pharmacological properties.
The compound's stability under various conditions makes it an attractive candidate for use in industrial applications as well. For instance, 2,6-Diphenylphenol has been investigated for its potential use in the development of corrosion inhibitors and polymer additives. Its ability to form stable complexes with metals suggests that it could be employed to protect metal surfaces from degradation in harsh environments. Additionally, its aromatic structure and electron-donating properties make it a candidate for use in organic electronics, where such compounds can contribute to the development of more efficient conductive materials.
Recent advancements in synthetic methodologies have further expanded the scope of applications for 2,6-Diphenylphenol. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient introduction of additional functional groups onto its structure, leading to novel derivatives with enhanced biological activity. These derivatives are being evaluated for their potential as therapeutic agents, with particular focus on their ability to modulate enzyme activity and interact with biological targets.
The pharmaceutical industry has shown particular interest in 2,6-Diphenylphenol due to its structural similarity to known bioactive molecules. Researchers are exploring its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that certain modifications to its structure can enhance its inhibitory activity while reducing side effects associated with existing drugs. This has opened up new avenues for drug discovery and development.
Moreover, 2,6-Diphenylphenol has found utility in the field of materials science. Its aromatic nature and ability to form stable radicals make it a promising candidate for use in polymer stabilization and flame retardants. By incorporating this compound into polymer matrices, researchers aim to improve the thermal stability and flame resistance of materials used in construction, automotive components, and consumer products. The ability to tailor its derivatives allows for fine-tuning of these properties to meet specific industrial requirements.
The environmental impact of using 2,6-Diphenylphenol as an intermediate or additive is also being carefully evaluated. Studies have focused on its biodegradability and potential toxicity to aquatic ecosystems. While preliminary data suggest that it is relatively stable under environmental conditions, efforts are underway to develop derivatives that are more environmentally friendly without compromising their efficacy in industrial or pharmaceutical applications.
In conclusion, 2 , 6 - Diphenylphenol ( CAS No . 243 2 - 11 - 3 ) is a multifaceted compound with significant potential across multiple industries . Its unique structural features , reactivity patterns , and versatility make it a valuable asset in both academic research and industrial applications . As research continues , new uses for this compound are likely to emerge , further solidifying its importance in modern chemistry .
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